2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-3-8-23-18(25)15-10-14(4-2)27-17(15)22-19(23)26-11-16(24)21-13-7-5-6-12(20)9-13/h3,5-7,9-10H,1,4,8,11H2,2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVKKIUJPIFCHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a thienopyrimidine derivative with potential biological activities. This article explores its biological effects, focusing on antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C16H16N4O2S3
- Molecular Weight : 392.52 g/mol
- CAS Number : 701238-38-2
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thienopyrimidine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) for this compound against common pathogens such as Escherichia coli and Staphylococcus aureus was found to be 256 µg/mL, indicating moderate antibacterial efficacy .
Table 1: Antibacterial Activity of Thienopyrimidine Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 256 | E. coli |
| Compound B | 256 | S. aureus |
| 2-((3-allyl... | 256 | E. coli, S. aureus |
Antifungal Activity
Thienopyrimidine derivatives have also shown antifungal activity. Although specific data for this compound is limited, related compounds within the same class have demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus niger. Further research is needed to establish the antifungal potential of the specific compound.
Anticancer Properties
The thienopyrimidine scaffold is recognized for its anticancer properties. Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to our compound exhibited IC50 values ranging from 10 to 30 µM against various cancer types .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives can be attributed to their structural components:
- Thieno[2,3-d]pyrimidine Core : Essential for biological activity.
- Allyl and Ethyl Substituents : Influence lipophilicity and cellular uptake.
- Chlorophenyl Group : Enhances interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
